molecular formula C32H40FN3O2 B11044429 N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide

N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide

Cat. No.: B11044429
M. Wt: 517.7 g/mol
InChI Key: ZWRKGVRZJYWIBD-UHFFFAOYSA-N
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Description

N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-(tricyclo[3311~3,7~]dec-1-yl)benzamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a tricyclodecyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluorophenylhydrazine with a suitable piperazine derivative under controlled conditions to form the fluorophenyl-substituted piperazine.

    Attachment of the Butanone Moiety: The intermediate is then reacted with 3-methyl-2-oxobutanoic acid or its derivatives to introduce the butanone moiety.

    Coupling with Benzamide: The final step involves coupling the intermediate with 4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the butanone moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to understand the binding sites and mechanisms of action of various biological targets.

Medicine

Medically, the compound is investigated for its potential therapeutic effects on neurological and psychiatric disorders. It may act as a ligand for certain receptors in the brain, influencing neurotransmitter activity and offering potential benefits in conditions like depression, anxiety, and schizophrenia.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors in the central nervous system, modulating the activity of neurotransmitters such as serotonin and dopamine. This interaction can lead to changes in mood, cognition, and behavior, making it a potential candidate for the treatment of psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide shares structural similarities with other piperazine derivatives such as aripiprazole and quetiapine.
  • Aripiprazole: Known for its use in treating schizophrenia and bipolar disorder, it also features a piperazine ring but differs in its overall structure and specific substituents.

    Quetiapine: Another antipsychotic medication, it has a different core structure but shares the piperazine moiety.

Uniqueness

The uniqueness of this compound lies in its combination of a fluorophenyl group, a tricyclodecyl group, and a benzamide moiety. This specific arrangement of functional groups imparts distinct pharmacological properties, potentially offering advantages in terms of efficacy and safety over other similar compounds.

Properties

Molecular Formula

C32H40FN3O2

Molecular Weight

517.7 g/mol

IUPAC Name

4-(1-adamantyl)-N-[1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl]benzamide

InChI

InChI=1S/C32H40FN3O2/c1-21(2)29(31(38)36-13-11-35(12-14-36)28-6-4-3-5-27(28)33)34-30(37)25-7-9-26(10-8-25)32-18-22-15-23(19-32)17-24(16-22)20-32/h3-10,21-24,29H,11-20H2,1-2H3,(H,34,37)

InChI Key

ZWRKGVRZJYWIBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCN(CC1)C2=CC=CC=C2F)NC(=O)C3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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